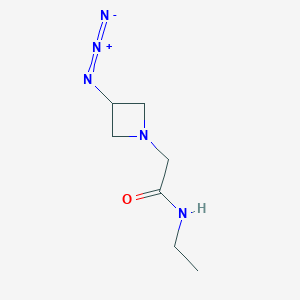
3-Azido-1-(2,4-difluorobenzyl)azetidine
Vue d'ensemble
Description
“3-Azido-1-(2,4-difluorobenzyl)azetidine” is a chemical compound with the molecular formula C10H10F2N4 . It has an average mass of 224.210 Da and a monoisotopic mass of 224.087357 Da .
Chemical Reactions Analysis
The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This reaction has been used in the synthesis of “this compound”.Applications De Recherche Scientifique
Synthesis and Drug Discovery
The compound 3-Azido-1-(2,4-difluorobenzyl)azetidine is involved in the synthesis of various chemical structures with potential applications in drug discovery and chemical biology. One study elaborates on the coupling of proline- and azetidinone-substituted alkenes to synthesize precursors for intramolecular azide to alkene 1,3-dipolar cycloadditions. This process yields compounds like pyrrolo[1,4]benzodiazepines (PBDs), pyrrolo[1,2,5]benzothiadiazepines (PBTDs), and azetidino[1,4]benzodiazepines, with PBDs being recognized for their antitumor properties as potent antibiotics (Hemming et al., 2014).
Structural Analysis and Molecular Characteristics
Research also delves into the structural characteristics of molecules containing the azetidine fragment. For instance, the study of the title molecule, N-[4-(Azetidin-1-ylsulfonyl)phenyl]-N-(2,4-difluorobenzyl)acetamide, reveals insights into its molecular geometry, such as the dihedral angle between the benzene rings and the arrangement of the 2,4-difluorobenzyl and azetidine fragments. These structural insights can be crucial for understanding the chemical behavior and potential applications of such compounds (Lin et al., 2012).
Chemical Synthesis and Modification
The azetidine ring, present in this compound, is also a key component in the synthesis of diverse chemical entities. Research demonstrates the synthesis of 3-Aryl-3-Sulfanyl azetidines from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation. The resulting compounds are suggested to be valuable for drug design due to the introduction of new small-ring derivatives into the chemical space (Dubois et al., 2019).
Orientations Futures
Azetidines, like “3-Azido-1-(2,4-difluorobenzyl)azetidine”, have many important applications, such as in the synthesis of complex natural products . The development of new reaction protocols to overcome some long-standing challenges in the synthesis of azetidines could provide a basis for the development of future macromolecular architectures .
Mécanisme D'action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are used in the synthesis of various pharmaceuticals due to their ability to act as building blocks in the creation of more complex structures .
Azides
, on the other hand, are compounds that contain the azide anion (N3^-). They are often used in organic synthesis due to their ability to react with various types of compounds, forming new bonds and creating a wide range of products .
Propriétés
IUPAC Name |
3-azido-1-[(2,4-difluorophenyl)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-8-2-1-7(10(12)3-8)4-16-5-9(6-16)14-15-13/h1-3,9H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIVYRCVUBXDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-Methyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475840.png)




